Hafnium(IV) n-butoxide, also known as tetrabutoxyhafnium(IV), is a chemical compound with the formula . It is classified as an alkoxide of hafnium, a transition metal in group 4 of the periodic table. This compound is primarily used in materials science, particularly in the synthesis of hafnium oxide thin films, which exhibit enhanced dielectric properties. Its molecular weight is approximately 470.94 g/mol, and it appears as a colorless to yellow liquid .
Hafnium(IV) n-butoxide can be sourced from various chemical suppliers and manufacturers, such as Ereztech and Sigma-Aldrich. It is categorized under organometallic compounds, specifically as a hafnium alkoxide. The compound has a CAS number of 22411-22-9 and is listed in several chemical databases, including PubChem and the Chemical Abstracts Service .
The synthesis of hafnium(IV) n-butoxide typically involves the reaction of hafnium tetrachloride with potassium n-butoxide in a controlled environment to prevent moisture interference. The general procedure includes:
This method has been reported to yield high purity products (98.5%+) through gravimetric analysis after ignition to oxide .
The synthesis requires careful temperature control and inert gas protection, as both hafnium tetrachloride and potassium n-butoxide are sensitive to moisture and air. The typical molar ratio used in the reaction is approximately 1:4.4 to 1:4.8 for hafnium tetrachloride to potassium n-butoxide .
Hafnium(IV) n-butoxide can undergo various chemical reactions, particularly hydrolysis and condensation reactions, which are crucial for its application in thin film deposition.
The reactions typically require controlled conditions to manage the rate of hydrolysis and subsequent polymerization, influencing the properties of the resulting hafnium oxide films.
The mechanism by which hafnium(IV) n-butoxide acts in applications like thin film deposition involves its conversion into hafnium oxide through hydrolysis followed by condensation reactions. Initially, water molecules attack the alkoxide groups, leading to alcohol release and formation of hydroxylated species that further condense into a solid network.
Relevant safety data indicates that it poses hazards such as skin irritation and should be handled with appropriate protective measures .
Hafnium(IV) n-butoxide has several significant scientific applications:
Solvothermal synthesis leverages high-temperature reactions in sealed, anhydrous environments to facilitate molecular rearrangement and crystallization. For Hafnium(IV) n-butoxide, this method enables precise control over oligomerization states and purity, critical for dielectric films and nanocrystals.
In a representative procedure, Hafnium(IV) n-butoxide undergoes controlled hydrolysis in organic solvents (e.g., toluene or isopropanol) at 80–120°C. This initiates in situ polycondensation, forming hafnium oxide (HfO₂) thin films with enhanced dielectric properties. The solvent choice dictates intermediate stability and final morphology: toluene yields amorphous films, while alcohols promote crystalline phases. For instance, reacting Hafnium(IV) n-butoxide with barium precursors in benzyl alcohol at 100°C produces BaHfO₃ perovskite nanocrystals with uniform particle sizes (<20 nm), essential for electronic applications [1] [4].
Mechanistically, solvolysis precedes oxolation:
Table 1: Solvothermal Synthesis Parameters for Hafnium(IV) n-Butoxide-Derived Materials
Application | Solvent | Temperature (°C) | Key Product | Morphology |
---|---|---|---|---|
Dielectric films | Toluene | 80 | HfO₂ ultrathin films | Amorphous |
Perovskite nanocrystals | Benzyl alcohol | 100 | BaHfO₃ | Crystalline (<20 nm) |
Transesterification catalyst | Isopropanol | 120 | Poly(butylene succinate) | Polymer matrix |
Ligand exchange replaces chloride or amido groups in hafnium salts with n-butoxide ligands, using alkali metal alkoxides (e.g., sodium butoxide) as nucleophilic agents. This route achieves high-purity Hafnium(IV) n-butoxide with minimal chloride contamination (<0.85%), crucial for polymerization catalysts.
A robust protocol involves reacting hafnium(IV) chloride (HfCl₄) with sodium n-butoxide (NaOC₄H₉) in toluene:Step 1: HfCl₄ + 4NaOC₄H₉ → Hf(OC₄H₉)₄ + 4NaClThe NaCl precipitate is removed via Schlenk filtration. Alternatively, gaseous ammonia can facilitate chloride displacement in anhydrous isopropanol, forming Hf(OC₄H₉)₄ and ammonium chloride [3].
Key mechanistic aspects include:
¹H NMR data after recrystallization (toluene/isopropanol) reveals characteristic shifts: δ 5.5–4.0 (s, 5H, Hf–OCH₂–), δ 2.0–1.0 (s, 30H, –CH₂CH₃), confirming purity [3].
Table 2: Ligand Exchange Routes for Hafnium(IV) n-Butoxide Synthesis
Precursor | Reagent | Solvent | Byproduct | Purity Indicator |
---|---|---|---|---|
Hafnium(IV) chloride | Sodium n-butoxide | Toluene | NaCl | ¹H NMR: δ 2.0–1.0 (s, 30H) |
Hafnium(IV) chloride | Ammonia/isopropanol | Isopropanol | NH₄Cl | Cl⁻ content <0.85% |
Mechanochemistry employs solvent-free grinding or milling to activate solid-state reactions, minimizing solvent waste and enhancing reaction efficiency. For Hafnium(IV) n-butoxide, this method facilitates direct synthesis of hafnium oxo clusters or polymer initiators.
In polymerization catalysis, Hafnium(IV) n-butoxide acts as a latent initiator when ground with protic co-catalysts (e.g., alcohols). For example, ball-milling Hf(OC₄H₉)₄ with benzyl alcohol generates hafnium benzyloxide in situ, which polymerizes ε-caprolactone via an activated monomer mechanism:
This mechanism yields poly(ε-caprolactone) with high molecular weights (>10⁴ g/mol) and narrow dispersity (Đ < 1.3). Hafnium’s higher oxophilicity versus zirconium or titanium reduces transesterification, improving control over polymer architecture [5]. Mechanochemically derived Hf₆O₈ clusters also serve as nanoscale building blocks for hybrid materials, formed by grinding Hf(OC₄H₉)₄ with limited water equivalents [3].
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